1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-ol
Description
1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a cyclopent-3-ene-1-carbonyl moiety. The compound’s synthesis likely involves coupling azetidin-3-ol derivatives with cyclopentene carbonyl precursors under controlled conditions, as evidenced by similar reactions involving azetidin-3-ol hydrochloride and nitro-pyridine intermediates in .
Properties
IUPAC Name |
cyclopent-3-en-1-yl-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h1-2,7-8,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFLVHRRIMVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-ol is a compound of interest due to its unique structural features and potential biological activities. The azetidine ring, combined with the cyclopentene moiety, suggests diverse interactions with biological targets, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a carbonyl group adjacent to the azetidine ring, which may influence its reactivity and interactions.
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The cyclic structure allows for conformational flexibility, potentially enabling it to fit into various binding sites. This interaction may modulate several biological pathways, including those related to inflammation and cell signaling.
Biological Activities
Research has indicated several biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Compounds with azetidine and cyclopentene structures have shown potential as antimicrobial agents. Studies suggest that they may inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis or inflammatory bowel disease.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.
Case Studies
Several studies have explored the biological activities of related compounds:
Study 1: Antimicrobial Efficacy
A study conducted on azetidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the azetidine ring could enhance activity against resistant strains.
Study 2: Anti-inflammatory Effects
In vitro assays revealed that certain cyclopentene-containing compounds reduced the release of TNF-alpha and IL-6 in macrophage cultures, suggesting their potential use in treating inflammatory diseases.
Study 3: Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of cyclopentene derivatives on MCF7 breast cancer cells showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-ol has the molecular formula and is characterized by a unique azetidine ring structure. Its chemical structure contributes to its reactivity and potential interactions with biological systems, making it a subject of interest in pharmaceutical research.
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have been studied for their effectiveness against various bacterial strains, demonstrating the potential for developing new antibiotics.
Case Study: Synthesis of Antimicrobial Agents
A study published in the Journal of Medicinal Chemistry synthesized various azetidine derivatives, including this compound. These derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL. The structure–activity relationship (SAR) analysis revealed that modifications on the cyclopentene moiety enhanced antimicrobial efficacy.
Materials Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Agrochemical Applications
Pesticide Development
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Research has shown that azetidine derivatives can act as effective inhibitors of plant pathogens.
Case Study: Herbicidal Activity
A recent study evaluated the herbicidal activity of several azetidine-based compounds against common agricultural weeds. This compound was found to inhibit the growth of Amaranthus retroflexus with an effective dose (ED50) of 25 mg/L, indicating its potential as a lead compound for herbicide development.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Azetidine Derivatives
Key Differences and Implications
Ring Size and Strain
- Azetidine vs. Piperidine: The target compound’s azetidine ring (4-membered) exhibits greater strain compared to the 6-membered piperidine in [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol. This strain may increase reactivity in nucleophilic substitutions or ring-opening reactions, advantageous in prodrug design .
- Cyclopentene vs. Saturated Rings : The cyclopentene moiety in the target compound introduces unsaturation, enabling conjugation or cycloaddition reactions absent in fully saturated analogues like 1-(Diphenylmethyl)azetidin-3-ol .
Substituent Effects
- Electron-Withdrawing Groups : The fluorobenzo thiazole group in 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol enhances metabolic stability compared to the electron-rich diphenylmethyl group in 1-(Diphenylmethyl)azetidin-3-ol, making it more suitable for drug candidates .
- Polarity and Solubility : The hydrochloride salt in 1-(azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride improves aqueous solubility, whereas the target compound’s cyclopentene carbonyl may reduce polarity, favoring membrane permeability .
Preparation Methods
Key Features:
- Starting Material: N-substituted 3-amino-1-chloropropan-2-ol derivatives
- Cyclization Medium: Triethylamine (TEA) solvent, uniquely effective compared to other tertiary amines
- Reaction Conditions: Elevated temperature (50–150°C), typically reflux at TEA boiling point (~89°C)
- Catalyst: Optional phase transfer catalysts containing iodide ions (e.g., tetrabutylammonium iodide) to accelerate reaction
Mechanism and Advantages:
- TEA acts both as solvent and base, neutralizing hydrogen halide byproduct and precipitating amine hydrohalide salts, which remove polymeric byproducts.
- High yields of azetidine ring closure achieved with improved specificity.
Example Procedure:
- Dissolve N-(cyclopent-3-ene-1-carbonyl)-3-amino-1-chloropropan-2-ol in triethylamine.
- Heat under reflux with or without phase transfer catalyst.
- Isolate 1-(cyclopent-3-ene-1-carbonyl)azetidin-3-ol by filtration and purification.
Preparation via Reaction of Epoxy Halides with Amines (Based on EP0125714B1)
Key Features:
- Step 1: Reaction of an epoxy halide (e.g., epichlorohydrin derivative) with cyclopent-3-ene-1-carbonyl amine or a suitable amine precursor in an organic solvent (e.g., cyclohexane).
- Step 2: Cyclization of the resulting aminoalcohol intermediate in an aqueous medium containing at least 25% water by volume.
- Step 3: Isolation of azetidin-3-ol or its acid halide derivative.
Reaction Conditions:
- Step 1: 10–50°C for 12–36 hours.
- Step 2: Elevated temperature (50–150°C), reflux in aqueous-organic solvent mixture (water 25–75% v/v).
- Step 3: Treatment with base if free azetidin-3-ol is desired from acid halide.
Solvent Flexibility:
- Organic solvents for cyclization include toluene, carbon tetrachloride, alcohols (methanol, isopropanol), ketones, ethers, esters, or nitro-compounds.
Notes:
- This method allows introduction of various 1-substituents by selecting appropriate amines.
- The aqueous cyclization step is critical for ring closure.
Functional Group Transformations Post-Cyclization
After azetidine ring formation, further modifications such as mesylation, cyanide substitution, and hydrolysis can be performed to diversify the compound or introduce additional functional groups, as demonstrated in related azetidin-3-ol derivatives synthesis.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- Triethylamine is uniquely effective for cyclization, outperforming other tertiary amines, likely due to its ability to trap hydrogen halides and precipitate impurities, improving product purity and yield.
- Phase transfer catalysts with iodide ions significantly accelerate cyclization rates.
- The aqueous medium in cyclization must contain a minimum water content to facilitate ring closure.
- Reaction temperatures near solvent reflux points optimize conversion.
- Purification is typically achieved by chromatography using silica gel with isopropanol/dichloromethane eluents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(cyclopent-3-ene-1-carbonyl)azetidin-3-ol?
Answer: The synthesis typically involves coupling cyclopent-3-ene-1-carbonyl chloride with azetidin-3-ol under anhydrous conditions. A methodologically robust approach includes:
- Activation of the carbonyl group : Use coupling agents like EDC/HOBt or DCC in dichloromethane under nitrogen to minimize side reactions.
- Cyclization optimization : Adjust reaction time and temperature (e.g., 0°C to room temperature) to improve yield, as demonstrated in analogous azetidine syntheses (e.g., Hinsberg and Wittig reactions) .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) isolates the product, followed by NMR and mass spectrometry for structural confirmation .
Q. How can the stereochemical purity of this compound be validated?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
- Optical rotation measurement : Compare the observed rotation with literature values for related azetidine derivatives .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as performed for structurally similar inhibitors .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify key signals (e.g., azetidine ring protons at δ 3.4–4.7 ppm, cyclopentene olefinic protons at δ 5.5–6.0 ppm, and carbonyl carbons at δ 170–180 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~209.2).
- IR spectroscopy : Detect carbonyl stretching vibrations (~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective functionalization of the cyclopentene ring be achieved?
Answer:
- Electrophilic additions : Use catalysts like Pd(0) or Ru complexes to direct additions (e.g., hydroboration or epoxidation) to the less substituted double bond, leveraging steric and electronic effects .
- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
- Protection/deprotection strategies : Temporarily mask the azetidine hydroxyl group to prevent interference during cyclopentene modifications .
Q. What strategies address conflicting reactivity data in the hydrogenation of the cyclopentene moiety?
Answer:
- Catalyst screening : Compare Lindlar catalyst (selective for alkynes) vs. Pd/C (full hydrogenation), noting solvent effects (e.g., methanol vs. ethyl acetate) .
- Kinetic studies : Monitor reaction progress via GC-MS or in situ FTIR to identify intermediates and optimize conditions for partial vs. complete saturation .
- Controlled atmosphere : Use H₂ pressure regulators to fine-tune reduction extent .
Q. How can this compound be evaluated for biological activity against apoptosis-regulating proteins?
Answer:
- In vitro binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for Bcl-2/Bcl-xL, referencing protocols from analogous azetidine-based inhibitors .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HCT116) with staurosporine as a positive control .
- Molecular docking : Simulate binding poses using software like AutoDock Vina to prioritize structural modifications for enhanced potency .
Methodological Notes
- Safety : Handle under inert conditions; use PPE (gloves, goggles) and follow SDS guidelines for azetidine derivatives (e.g., MedChemExpress protocols) .
- Data gaps : Limited ecological or toxicological data exist; conduct Ames tests and zebrafish embryo assays for preliminary risk assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
